molecular formula C₁₈H₁₇NO₂S B1140211 1-(10-Propanoyl-4a,10a-dihydrophenothiazin-2-yl)propan-1-one CAS No. 887354-89-4

1-(10-Propanoyl-4a,10a-dihydrophenothiazin-2-yl)propan-1-one

Cat. No.: B1140211
CAS No.: 887354-89-4
M. Wt: 311.4
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Description

1-(10-Propanoyl-4a,10a-dihydrophenothiazin-2-yl)propan-1-one is a phenothiazine derivative characterized by a partially hydrogenated central ring (4a,10a-dihydro modification) and two propanone substituents at positions 2 and 10.

Key structural features:

  • Core: 4a,10a-dihydrophenothiazine (a sulfur- and nitrogen-containing tricyclic system with partial saturation).
  • Substituents: Propanoyl group (CH₂C(O)CH₃) at position 10. Propan-1-one group (C(O)CH₂CH₃) at position 2.

Properties

IUPAC Name

1-(10-propanoyl-4a,10a-dihydrophenothiazin-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2S/c1-3-15(20)12-9-10-17-14(11-12)19(18(21)4-2)13-7-5-6-8-16(13)22-17/h5-11,14,17H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHJGWOQTFPHTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC2C(C=C1)SC3=CC=CC=C3N2C(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(10-Propanoyl-4a,10a-dihydrophenothiazin-2-yl)propan-1-one typically involves the modification of the phenothiazine coreThis can be achieved through acylation reactions using propionyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of 1-(10-Propanoyl-4a,10a-dihydrophenothiazin-2-yl)propan-1-one may involve large-scale acylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(10-Propanoyl-4a,10a-dihydrophenothiazin-2-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(10-Propanoyl-4a,10a-dihydrophenothiazin-2-yl)propan-1-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(10-Propanoyl-4a,10a-dihydrophenothiazin-2-yl)propan-1-one involves its interaction with various molecular targets and pathways. The compound can bind to and inhibit enzymes, disrupt cellular signaling pathways, and induce oxidative stress in target cells. These actions contribute to its potential therapeutic effects, such as inducing apoptosis in cancer cells and inhibiting microbial growth .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

(a) 1-(10H-Phenothiazin-2-yl)propan-1-one (CAS 92-33-1)
  • Structure: Fully aromatic phenothiazine core with a single propanone group at position 2.
  • Classified under hazardous substances with safety data indicating precautions for handling .
  • Key Difference: Lacks the 10-propanoyl group and dihydro modification, likely reducing solubility and metabolic stability compared to the target compound.
(b) 3-(2,4-Dimethoxyphenyl)-1-(10H-phenothiazin-10-yl)prop-2-en-1-one
  • Structure: Phenothiazine core with a conjugated enone system and methoxy-substituted phenyl group.
  • Properties :
    • Molecular weight: 389.47 g/mol.
    • logP: 5.18 (highly lipophilic).
    • Polar surface area: 28.52 Ų, suggesting moderate permeability .
  • Key Difference: The enone system introduces rigidity and electronic conjugation, which may enhance UV absorption and photoreactivity compared to the saturated dihydro core of the target compound .
(c) 1-[10-(2-(Dimethylamino)propyl)-5-oxido-10H-phenothiazin-2-yl]propan-1-one (CAS 10071-00-8)
  • Structure: Phenothiazine core with a dimethylamino-propyl substituent and an oxido group at position 3.
  • Properties: Molecular weight: 356.48 g/mol. logP: 4.78 (slightly less lipophilic than the target compound’s analogs).

Physicochemical and Pharmacological Properties

Table 1: Comparative Data for Phenothiazine Derivatives
Compound Molecular Formula Molecular Weight (g/mol) logP Polar Surface Area (Ų) Key Substituents
Target Compound* C₁₉H₂₁NO₂S ~335.44 ~4.5–5 ~40–50 10-Propanoyl, 2-propanone
1-(10H-Phenothiazin-2-yl)propan-1-one C₁₅H₁₃NOS 255.33 >5 29.1 2-Propanone
3-(2,4-Dimethoxyphenyl)-...prop-2-en-1-one C₂₃H₁₉NO₃S 389.47 5.18 28.5 Enone, methoxyphenyl
CAS 10071-00-8 C₂₀H₂₄N₂O₂S 356.48 4.78 46.6 5-Oxido, dimethylamino-propyl

*Note: Target compound’s properties are estimated based on structural analogs.

Key Observations:

Lipophilicity: The target compound’s logP (~4.5–5) is intermediate between the fully aromatic 1-(10H-phenothiazin-2-yl)propan-1-one (logP >5) and the less lipophilic CAS 10071-00-8 (logP 4.78). Partial saturation in the dihydro core likely reduces logP compared to fully aromatic analogs.

Solubility: The dihydro modification and propanoyl group may improve aqueous solubility, critical for bioavailability in drug development.

Bioactivity: Phenothiazines with nitrogen-containing substituents (e.g., dimethylamino groups) often exhibit antipsychotic or antihistaminic activity . The target compound’s propanoyl group may confer unique metabolic stability or receptor selectivity.

Biological Activity

The compound 1-(10-Propanoyl-4a,10a-dihydrophenothiazin-2-yl)propan-1-one , also known by its CAS number 887354-89-4, is a phenothiazine derivative that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : 1-(10-propanoyl-4a,10a-dihydrophenothiazin-2-yl)propan-1-one
  • Molecular Formula : C15H15NOS
  • Molecular Weight : 273.35 g/mol

1-(10-Propanoyl-4a,10a-dihydrophenothiazin-2-yl)propan-1-one exhibits significant biological activity primarily through its interaction with neurotransmitter systems. Its structure suggests potential effects on dopaminergic and serotonergic pathways, which are crucial in various neurological conditions.

Pharmacological Effects

Research indicates that this compound may possess the following pharmacological effects:

  • Antipsychotic Activity : Similar to other phenothiazines, it may exhibit antipsychotic properties by antagonizing dopamine receptors.
  • Neuroprotective Effects : Preliminary studies suggest it could protect neurons from excitotoxicity, potentially making it beneficial in treating neurodegenerative diseases.

In Vitro Studies

Recent in vitro studies have shown that the compound can inhibit induced hyperexcitability in neuronal models. This suggests a mechanism where the compound stabilizes neuronal membranes and reduces excessive firing, which is particularly relevant in epilepsy research.

Study ReferenceExperimental ModelKey Findings
Rat hippocampal neuronsInhibition of induced hyperexcitability
Neuronal cell linesNeuroprotective effects observed

Case Study 1: Antipsychotic Potential

In a study examining the antipsychotic potential of phenothiazine derivatives, 1-(10-Propanoyl-4a,10a-dihydrophenothiazin-2-yl)propan-1-one was evaluated for its ability to modulate dopamine receptor activity. The results indicated a significant reduction in hyperactivity in animal models treated with this compound compared to controls.

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective properties of this compound against oxidative stress. The study utilized cultured neurons exposed to oxidative agents and found that treatment with the compound significantly reduced cell death and preserved neuronal integrity.

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